Bis(cupferronato)copper

Description

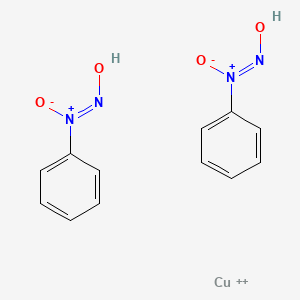

Bis(cupferronato)copper is a coordination complex where copper(II) ions are chelated by two cupferron ligands. Cupferron (N-nitroso-N-phenylhydroxylamine) acts as a bidentate ligand, binding through its oxygen and nitrogen atoms . This complex is synthesized by reacting copper salts (e.g., CuCl₂ or CuSO₄) with cupferron under controlled pH conditions, typically in aqueous or alcoholic solutions.

Properties

CAS No. |

15613-15-7 |

|---|---|

Molecular Formula |

C12H12CuN4O4+2 |

Molecular Weight |

339.79 g/mol |

IUPAC Name |

copper;(Z)-hydroxyimino-oxido-phenylazanium |

InChI |

InChI=1S/2C6H6N2O2.Cu/c2*9-7-8(10)6-4-2-1-3-5-6;/h2*1-5,9H;/q;;+2/b2*8-7-; |

InChI Key |

KCPUZGCPWVMVFE-ATMONBRVSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/[N+](=N/O)/[O-].C1=CC=C(C=C1)/[N+](=N/O)/[O-].[Cu+2] |

Canonical SMILES |

C1=CC=C(C=C1)[N+](=NO)[O-].C1=CC=C(C=C1)[N+](=NO)[O-].[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Bis(cupferronato)copper can be synthesized through the reaction of copper(II) salts with cupferron in an aqueous or alcoholic medium. The typical procedure involves dissolving copper(II) acetate or copper(II) sulfate in water or methanol, followed by the addition of an aqueous solution of cupferron. The reaction mixture is then stirred at room temperature, leading to the formation of a precipitate, which is filtered, washed, and dried to obtain this compound .

Chemical Reactions Analysis

Bis(cupferronato)copper undergoes various chemical reactions, including:

Oxidation and Reduction: The copper center in this compound can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.

Substitution Reactions: The cupferron ligands can be substituted by other ligands in the presence of suitable reagents, leading to the formation of different copper complexes.

Complexation Reactions: This compound can form complexes with other metal ions or organic molecules, which can alter its chemical and physical properties.

Scientific Research Applications

Bis(cupferronato)copper has several scientific research applications:

Chemistry: It is used as a reagent in qualitative inorganic analysis for the detection and quantification of metal ions.

Biology and Medicine:

Mechanism of Action

The mechanism of action of bis(cupferronato)copper involves its ability to interact with biological molecules, such as proteins and nucleic acids. The copper center can participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress and damage cellular components. This property is particularly relevant in its potential anticancer activity, where the compound can induce apoptosis in cancer cells through ROS generation .

Comparison with Similar Compounds

Comparison with Similar Copper Compounds

Structural and Bonding Differences

Table 1: Structural Parameters of Selected Copper Complexes

- Bis(acetylacetonato)copper(II) : Exhibits square planar geometry with shorter Cu–O bonds (1.90–1.93 Å) due to strong O,O-chelation. This complex is thermally stable and widely used in organic synthesis .

- Bis(oxadiazol-phenolato)copper(II): Shows distorted square planar geometry with distinct Cu–O/N bond lengths, favoring applications in photoluminescence and sensor technologies .

- Perchlorato complexes : Weak coordination of perchlorate ligands results in labile structures, making them reactive in DNA-binding studies .

Stability and Reactivity

- Thermal Stability : Cupferronato complexes generally exhibit moderate thermal stability, decomposing at ~200–300°C. In contrast, acetylacetonato complexes are more stable (decomposition >300°C) due to stronger ligand field stabilization .

- Solubility: this compound is sparingly soluble in polar solvents (e.g., water, ethanol), whereas bis(glutamato)copper () is water-soluble due to its anionic carboxylate groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.